![molecular formula C33H33N3O6S B2435022 2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-52-0](/img/structure/B2435022.png)
2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzylpiperazine and benzo[de]isoquinoline-1,3(2H)-dione moieties, followed by their coupling . The sulfonyl group could then be introduced through a sulfonation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine moiety could potentially impart flexibility to the molecule, while the benzo[de]isoquinoline-1,3(2H)-dione group would likely contribute rigidity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzylpiperazine moiety could potentially undergo N-alkylation reactions, while the benzo[de]isoquinoline-1,3(2H)-dione group could participate in various condensation reactions .
Scientific Research Applications
Serine Protease Inactivation
Research by Neumann and Gütschow (1994) highlighted the potential of related compounds in inactivating serine proteases like chymotrypsin. The study found that certain sulfonyloxy and acyloxy derivatives, including similar 1H-benz[de]isoquinoline-1,3(2H)-diones, acted as potent inactivators by acting as suicide substrates, leading to irreversible modification of the target protease. This mechanism underlines the compound's relevance in studying enzyme function and potentially developing serine protease inhibitors (Neumann & Gütschow, 1994).
Synthesis of Heterocyclic Derivatives
Liu et al. (2016) demonstrated the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-promoted reaction, showcasing the versatility of related compounds in creating heterocyclic derivatives. This synthesis pathway, leveraging sulfonyl chlorides and catalysis by fac-Ir(ppy)3, indicates the compound's utility in organic chemistry for generating products with potential biological activity (Liu et al., 2016).
Antitumor Activity and Structural Analysis
Arylpiperazine derivatives, including compounds structurally related to the one , have been synthesized and analyzed for their antitumor activity. Zhou et al. (2017) focused on crystallizing and determining the molecular structures of arylpiperazine compounds, highlighting their interactions and conformational differences. The study provides insights into the pharmacophore's role in generating pharmacological activities, relevant for drug discovery and development (Zhou et al., 2017).
COX-2 Inhibition
Research into 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones by Lazer et al. (1998) has identified compounds within this class as potent and selective inhibitors of cyclooxygenase-2 (COX-2). This finding underpins the compound's relevance in designing anti-inflammatory drugs, given the crucial role of COX-2 in inflammatory processes (Lazer et al., 1998).
properties
IUPAC Name |
2-[2-[2-(4-benzylpiperazin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O6S/c1-41-28-20-25(14-15-36-32(37)26-12-6-10-24-11-7-13-27(31(24)26)33(36)38)30(21-29(28)42-2)43(39,40)35-18-16-34(17-19-35)22-23-8-4-3-5-9-23/h3-13,20-21H,14-19,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJXWJJLGZYDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCN(CC5)CC6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
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